molecular formula C17H15N3O2S B5584826 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B5584826
M. Wt: 325.4 g/mol
InChI Key: FVCJEXPOXKKSMH-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with pyridine-3-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxamide are related.

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to the combination of the thiazole and pyridine rings with an ethoxyphenyl group.

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The methodology often includes the use of specific reagents and catalysts to enhance yield and selectivity. For instance, thiazole derivatives can be synthesized from 2-amino thiazole precursors through acylation reactions with appropriate carboxylic acids or their derivatives .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, showcasing its potential in antimicrobial, anticancer, and neuropharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains. For instance, minimum inhibitory concentrations (MIC) were determined for several pathogenic bacteria:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Salmonella Typhimurium0.230.47

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that compounds containing thiazole rings can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism of action may involve:

  • Inhibition of topoisomerase
  • Induction of apoptosis
  • Disruption of tubulin polymerization

For example, compounds with similar structures have shown promising results in reducing cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the phenyl substituents significantly influenced their antimicrobial potency. The introduction of electron-donating groups enhanced activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains .
  • Cancer Cell Proliferation : A comparative analysis indicated that thiazole-based compounds exhibited better cytotoxic effects than traditional chemotherapeutics in certain cancer models. The study emphasized the role of structural variations in enhancing selectivity towards cancer cells while minimizing toxicity towards normal cells .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-14-7-5-12(6-8-14)15-11-23-17(19-15)20-16(21)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJEXPOXKKSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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